molecular formula C7H12N2O B2811947 5,8-Diazaspiro[3.5]nonan-6-one CAS No. 1419209-31-6; 1557629-00-1

5,8-Diazaspiro[3.5]nonan-6-one

Cat. No.: B2811947
CAS No.: 1419209-31-6; 1557629-00-1
M. Wt: 140.186
InChI Key: TWGRGYAXVAYVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Spirocyclic Heterocyclic Chemistry

5,8-Diazaspiro[3.5]nonan-6-one belongs to the class of spirocyclic compounds, which are characterized by two rings connected by a single common atom, the spiro atom. Specifically, it is a diazaspiro compound, indicating the presence of two nitrogen atoms within its bicyclic framework. The structure consists of a four-membered azetidine (B1206935) ring and a six-membered piperidinone ring, sharing a spiro carbon atom. The presence of both amine and amide functionalities within this rigid spirocyclic system imparts distinct chemical properties and reactivity.

The synthesis of related diazaspiro[3.5]nonane systems often involves multi-step sequences. For instance, the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane has been achieved through nitrile lithiation and alkylation chemistry. A general approach to the core 2-oxa-5,8-diazaspiro[3.5]nonan-6-one structure involves the reaction of a protected 3-amino-oxetan-3-yl derivative with a glycine (B1666218) ester, followed by hydrogenation and cyclization. google.com This suggests that a plausible synthetic route to this compound could involve similar strategies, starting from appropriate cyclobutane (B1203170) precursors.

Significance of Spirocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry

Spirocyclic scaffolds are of considerable interest in drug discovery and organic synthesis due to their inherent structural rigidity and three-dimensional character. This rigidity can lead to a reduced conformational entropy penalty upon binding to a biological target, potentially enhancing binding affinity. The unique spatial arrangement of functional groups on a spirocyclic core allows for the exploration of chemical space that is not easily accessible with more traditional flat, aromatic structures.

In medicinal chemistry, spirocyclic lactams, a category that includes this compound, are recognized as valuable frameworks for the development of novel therapeutic agents. They are present in a variety of bioactive molecules and natural products. The constrained conformation of these scaffolds can lead to improved selectivity and metabolic stability of drug candidates.

Overview of Academic Research Trajectories for this compound

While dedicated research publications solely focused on this compound are limited, its structural motif is at the core of several cutting-edge research endeavors, primarily in medicinal chemistry. The academic and industrial research trajectory for this compound and its close derivatives is heavily skewed towards its application as a versatile building block for the synthesis of biologically active molecules.

A significant area of research involves the use of the diazaspiro[3.5]nonane core in the development of kinase inhibitors. Notably, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C, a critical target in oncology. nih.gov These compounds have demonstrated favorable metabolic stability and anti-tumor activity in preclinical models. nih.gov Further optimization of these derivatives has led to the discovery of compounds with potent in vitro activity and the ability to induce tumor regression in xenograft models upon oral administration.

Another research avenue explores derivatives of 2,7-diazaspiro[3.5]nonane as inhibitors of matrix metalloproteinase 9 (MMP9) for the potential treatment of ocular surface diseases like dry eye disease. acs.org The diazaspiro scaffold serves as a key component in creating novel hexahydropyrimidine-2,4,6-trione derivatives with inhibitory activity against MMP9. acs.org

Furthermore, diazaspiro compounds are being investigated as BLT2 receptor agonists and for their potential in treating a range of diseases, including those affecting the central nervous system. The synthesis of libraries of N-aryl diazaspirocyclic compounds for high-throughput screening highlights their importance in the discovery of new lead compounds. google.com

The table below summarizes some of the key properties of this compound.

PropertyValueSource
Molecular Formula C7H12N2O achemblock.com
IUPAC Name This compound achemblock.com
CAS Number 1419209-31-6 achemblock.com
Molecular Weight 140.19 g/mol achemblock.com
Predicted XlogP -0.4 uni.lu
Monoisotopic Mass 140.09496 Da uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-diazaspiro[3.5]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-4-8-5-7(9-6)2-1-3-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGRGYAXVAYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419209-31-6
Record name 5,8-diazaspiro[3.5]nonan-6-one
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Synthetic Methodologies and Preparative Strategies for 5,8 Diazaspiro 3.5 Nonan 6 One

Foundational Approaches to Spirocyclic Ketone Ring Systems

The construction of spirocyclic ketone ring systems is a well-established area of synthetic organic chemistry, with several foundational approaches being applicable to the synthesis of complex structures like 5,8-diazaspiro[3.5]nonan-6-one. These methods often involve the creation of the key spirocyclic carbon center through various bond-forming strategies.

One common approach is the use of ring-closing metathesis (RCM) , which has proven to be a powerful tool for the formation of a wide variety of ring systems. researchgate.net Another versatile method involves intramolecular alkylation of a pre-functionalized cyclic precursor. In this strategy, a nucleophilic center within a molecule attacks an electrophilic carbon, leading to the formation of the spirocyclic core. Additionally, cycloaddition reactions , such as [2+2], [4+2], and [2+2+2] cycloadditions, offer a convergent route to spirocycles by bringing together two or more linear or cyclic precursors in a single step. researchgate.net

Rearrangement reactions, including pinacol (B44631) and semi-pinacol rearrangements, can also be employed to construct spirocyclic ketone frameworks from appropriately substituted starting materials. Furthermore, the use of organometallic reagents has opened up new avenues for spirocycle synthesis, with transition-metal-catalyzed reactions enabling novel and efficient transformations. beilstein-journals.org

A more recent and innovative strategy involves a size-programmable Matteson-type annulation , which allows for the construction of spirocycles from simple cyclic ketones. nih.govchemrxiv.org This method utilizes an iterative boron-homologation approach to build carbocycles of varying sizes. chemrxiv.org

The following table provides a summary of these foundational approaches with their key characteristics.

Synthetic ApproachKey FeaturesPotential Applicability to this compound
Ring-Closing Metathesis (RCM)Utilizes olefin metathesis to form cyclic structures.Applicable if precursors with appropriate terminal alkenes can be synthesized.
Intramolecular AlkylationFormation of a new ring by cyclization of a linear or cyclic precursor.A key strategy for forming either the azetidine (B1206935) or piperidinone ring.
Cycloaddition ReactionsConvergent synthesis of the spirocyclic core from multiple components.Potentially a one-pot method for constructing the diazaspiro framework.
Rearrangement ReactionsSkeletal reorganization to form the spirocyclic system.Less common for diazaspiro compounds but theoretically possible.
Organometallic CatalysisTransition-metal-mediated bond formation.Offers high efficiency and selectivity in the cyclization step.
Matteson-Type AnnulationIterative ring expansion from a cyclic ketone. nih.govchemrxiv.orgA modern and flexible approach to constructing the spiro[3.5]nonane core. nih.gov

Precursor Synthesis and Reactant Selection for this compound Construction

The successful synthesis of this compound is highly dependent on the judicious selection and preparation of suitable precursors. The chosen reactants must contain the necessary functional groups to facilitate the formation of both the azetidine and piperidinone rings, as well as the central spirocyclic carbon.

A plausible retrosynthetic analysis of this compound suggests that the key disconnection could be made at the C-N bonds of the piperidinone ring or the azetidine ring. This leads to several potential precursor strategies.

One approach could involve starting with a pre-formed azetidine ring and subsequently constructing the piperidinone ring. For instance, a protected 3-amino-3-carboxyazetidine derivative could serve as a key intermediate. The amino group could be elaborated to form the piperidinone ring through a sequence of reactions, such as acylation followed by intramolecular cyclization.

Alternatively, the synthesis could commence with a piperidine (B6355638) derivative, onto which the azetidine ring is constructed. For example, a suitably substituted 4-aminopiperidin-2-one could be a viable precursor. The azetidine ring could then be formed through an intramolecular cyclization involving the amino group and a suitable leaving group on a side chain.

A patent for the synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a potential strategy that could be adapted. google.com This method involves the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by an intramolecular cyclization. google.com A similar approach for this compound could involve a protected 3-(aminomethyl)azetidin-3-amine (B13508371) as a precursor, which would then be reacted with a suitable three-carbon electrophile to form the piperidinone ring.

The selection of appropriate protecting groups is crucial to prevent unwanted side reactions and to ensure the desired regioselectivity. Common amine protecting groups such as benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and benzyl (B1604629) (Bn) would be suitable for this purpose.

Cyclization Reactions for the Spiro[3.5]nonane Core Formation

Intramolecular nucleophilic substitution is a highly effective method for ring formation. In the context of this compound synthesis, this could involve the intramolecular attack of a nitrogen nucleophile on an electrophilic carbon center. For example, a precursor containing both an amine and a leaving group (such as a halide or a sulfonate ester) separated by an appropriate number of carbon atoms could undergo cyclization upon treatment with a base.

Another powerful cyclization method is reductive amination . This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to form a cyclic amine. This approach could be employed to form either the azetidine or the piperidinone ring of the target molecule.

For the formation of the piperidinone ring, an intramolecular amidation reaction is a plausible strategy. A precursor containing both a carboxylic acid (or its activated derivative) and an amine group could be induced to cyclize, forming the six-membered lactam.

The following table summarizes potential cyclization reactions for the formation of the spiro[3.5]nonane core of this compound.

Cyclization ReactionDescriptionKey Reagents and Conditions
Intramolecular Nucleophilic SubstitutionA nitrogen nucleophile displaces a leaving group to form a cyclic amine.Base (e.g., K2CO3, Et3N), polar aprotic solvent (e.g., DMF, CH3CN).
Reductive AminationFormation of a cyclic amine via an imine/enamine intermediate.Reducing agent (e.g., NaBH4, NaBH(OAc)3), protic or aprotic solvent.
Intramolecular AmidationFormation of a lactam from an amino acid precursor.Coupling agent (e.g., DCC, HATU), base, aprotic solvent.

Stereoselective Synthesis of this compound and Its Enantiomers

The spirocyclic carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For applications in medicinal chemistry, it is often necessary to synthesize a single enantiomer, as the two enantiomers may exhibit different biological activities. Therefore, stereoselective synthesis is a critical aspect of the preparation of this compound.

Several strategies can be employed to achieve the stereoselective synthesis of this compound. One approach is to use a chiral starting material that already contains the desired stereochemistry. This chirality can then be transferred to the spirocyclic center during the course of the synthesis.

Another powerful method is the use of a chiral auxiliary . In this approach, a chiral molecule is temporarily attached to the precursor, which directs the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed to afford the enantiomerically enriched product.

Asymmetric catalysis offers a highly efficient and atom-economical route to enantiomerically pure compounds. A chiral catalyst can be used to control the stereochemistry of the cyclization reaction, leading to the formation of one enantiomer in excess. For example, a chiral Lewis acid or a transition metal complex with a chiral ligand could be used to catalyze a stereoselective intramolecular alkylation or cycloaddition reaction.

The synthesis of other enantiopure azaspiro compounds, such as 3-amino-1-azaspiro[4.5]decan-8-ones, has been achieved through methods like halonium-promoted cyclization of amino-tethered cyclohexenes, which can proceed with high diastereoselectivity. researchgate.net Such strategies could potentially be adapted for the stereoselective synthesis of this compound.

Process Optimization for Scalable Production of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial production process requires careful optimization of the reaction conditions to ensure safety, efficiency, and cost-effectiveness. The principles of process optimization can be applied to the synthesis of this compound to make its production viable for commercial purposes.

Key parameters that need to be optimized include:

Reaction Concentration: Increasing the concentration of the reactants can lead to higher throughput and reduced solvent waste. However, this must be balanced against potential issues with heat transfer and mixing.

Temperature and Pressure: The reaction temperature and pressure can have a significant impact on the reaction rate and selectivity. These parameters need to be carefully controlled to maximize the yield of the desired product while minimizing the formation of byproducts.

Catalyst Loading: In catalytic reactions, the amount of catalyst used should be minimized to reduce costs and simplify the purification process.

Solvent Selection: The choice of solvent is critical for both the reaction performance and the environmental impact of the process. Ideally, a safe, inexpensive, and environmentally friendly solvent should be used.

Purification Method: The purification of the final product should be as simple and efficient as possible. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and environmental footprint.

A study on the scale-up synthesis of Nannocystin A highlighted the challenges that can arise when transitioning from a small to a large scale, such as difficulties with certain reaction types like the Kobayashi Mukaiyama aldol (B89426) reaction. mdpi.com This underscores the importance of a thorough process optimization study.

Integration of Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and avoiding the use of hazardous substances. mdpi.comsemanticscholar.org These principles can be integrated into the synthesis of this compound to create a more sustainable manufacturing process.

Key green chemistry approaches that could be applied include:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as cycloadditions and catalytic reactions, are preferred.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with safer alternatives, such as water, ethanol, or supercritical fluids. mdpi.com Solvent-free reactions are an even more environmentally friendly option. researchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often accelerate reactions and reduce energy usage. mdpi.com

Use of Renewable Feedstocks: The starting materials for the synthesis should ideally be derived from renewable resources rather than from petrochemicals.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents, as catalysts can be used in small amounts and can often be recycled and reused. mdpi.com

By incorporating these principles into the design of the synthetic route, the production of this compound can be made more environmentally sustainable.

Structural Modifications and Derivatization of 5,8 Diazaspiro 3.5 Nonan 6 One

Chemical Transformations at Nitrogen Heteroatoms

The 5,8-diazaspiro[3.5]nonan-6-one scaffold contains two distinct nitrogen atoms: a secondary amine (N5) within the azetidine (B1206935) ring and a secondary amide (N8) within the piperidinone ring. These heteroatoms present primary sites for derivatization, with differing reactivity profiles that can be selectively exploited.

N-Alkylation: The secondary amine at the N5 position is nucleophilic and can readily undergo alkylation reactions with various electrophiles, such as alkyl halides or sulfonates, under basic conditions. This allows for the introduction of a wide array of alkyl and substituted alkyl groups.

N-Acylation: The N5 amine can also be acylated using acyl chlorides or acid anhydrides to form amide linkages. Similarly, the N8 amide nitrogen can be acylated, though it is generally less reactive than the N5 amine. This differential reactivity allows for selective functionalization. For instance, derivatives of the isomeric 2,7-diazaspiro[3.5]nonane have been acylated with acryloyl chloride to produce potent covalent inhibitors. nih.gov

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the N5 position, providing access to compounds with extended aromatic systems.

N-Sulfonylation: Reaction with sulfonyl chlorides at the N5 position yields sulfonamides, which can act as hydrogen bond donors and acceptors, significantly altering the polarity and biological interaction profile of the parent molecule.

The table below summarizes common transformations at the nitrogen centers.

TransformationReagent/CatalystPositionFunctional Group Formed
AlkylationAlkyl Halide (R-X), BaseN5Tertiary Amine
AcylationAcyl Chloride (RCOCl)N5Amide
ArylationAryl Halide, Pd or Cu catalystN5Aryl Amine
SulfonylationSulfonyl Chloride (RSO₂Cl)N5Sulfonamide

Functionalization of the Carbonyl Moiety in this compound

The lactam carbonyl group at the C6 position is a key functional handle for modifying the piperidinone ring. Its electrophilic nature allows for a range of nucleophilic addition and reduction reactions.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the this compound scaffold into the corresponding fully saturated 5,8-diazaspiro[3.5]nonane, removing the planar carbonyl group and increasing the conformational flexibility of the six-membered ring.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, can add to the carbonyl carbon. saskoer.ca These reactions typically proceed via a nucleophilic acyl substitution-addition sequence. The initial addition forms a tetrahedral intermediate which can then be protonated upon aqueous workup to yield a hemiaminal, or in some cases, undergo further reaction depending on the stability of the intermediate and reaction conditions. saskoer.cayoutube.com Using excess reagent can lead to the addition of two equivalents, ultimately forming a tertiary alcohol. saskoer.ca

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, yielding the corresponding thiolactam, 5,8-diazaspiro[3.5]nonane-6-thione. This modification alters the electronic properties and hydrogen-bonding capabilities of the group.

Introduction of Peripheral Substituents and Exocyclic Rings

Introducing substituents onto the carbon framework of the azetidine or piperidinone rings is typically achieved by utilizing appropriately substituted starting materials in the initial synthesis of the spirocycle, rather than by direct functionalization of the pre-formed scaffold. This synthetic strategy allows for precise control over the position and stereochemistry of the substituents. For example, building the scaffold from substituted β-amino acids or cyclobutane (B1203170) derivatives would result in a final spirocycle bearing functional groups at desired positions on the carbon backbone.

Synthesis and Exploration of Isomeric 5,8-Diazaspiro[3.5]nonanone Analogs

The following table lists several known isomers of diazaspiro[3.5]nonanone.

Compound NameCAS NumberMolecular FormulaNotes
This compound1419209-31-6C₇H₁₂N₂OThe parent compound of this article. uni.lu
2,7-Diazaspiro[3.5]nonan-1-oneNot AvailableC₇H₁₂N₂OIsomer used in KRAS G12C inhibitor development. nih.govresearchgate.net
2,6-Diazaspiro[3.5]nonan-5-one1203684-48-3C₇H₁₂N₂OAvailable as a hydrochloride salt. bldpharm.com
6,8-Diazaspiro[3.5]nonane-5,7,9-trioneNot AvailableC₇H₈N₂O₃An oxidized analog with three carbonyl groups. chemeo.com
1,7-Diazaspiro[3.5]nonan-2-oneNot AvailableC₇H₁₂N₂OA constitutional isomer. epa.gov

Heteroatom Substitution within the Spirocyclic Framework (e.g., Oxa- and Thia-Analogs)

Replacing one or more of the nitrogen or carbon atoms within the this compound scaffold with other heteroatoms, such as oxygen or sulfur, generates a diverse set of analogs with modified properties. These substitutions can impact ring conformation, polarity, and metabolic stability. Several such analogs are commercially available as building blocks for chemical synthesis.

The table below details some of these heteroatom-substituted analogs.

Compound NameCAS NumberMolecular Formula
8-Oxa-5-azaspiro[3.5]nonan-6-oneNot AvailableC₇H₁₁NO₂
8-Oxa-2-thia-5-azaspiro[3.5]nonan-6-one 2,2-dioxide2282948-34-7C₆H₉NO₄S
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one2227206-27-9C₆H₁₀N₂O₂
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane1369103-58-1C₇H₁₄N₂O
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane1638765-27-1C₁₃H₁₈N₂O
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione1105665-49-3C₇H₉NO₃

Design and Generation of Diverse Compound Libraries Based on the this compound Scaffold

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.uk The this compound scaffold is well-suited for DOS because it is a "privileged scaffold"—a molecular framework capable of serving as a ligand for multiple biological receptors. nih.gov

The key features that make this scaffold ideal for library generation include:

Multiple Diversification Points: As detailed above, the two distinct nitrogen atoms and the carbonyl group provide three readily accessible points for introducing chemical diversity.

Three-Dimensional Complexity: The rigid, spirocyclic core provides a well-defined three-dimensional geometry, which is a desirable feature for designing specific interactions with biological targets like proteins.

Access to Novel Chemical Space: The unique combination of azetidine and piperidinone rings allows for the exploration of novel areas of chemical space compared to more common heterocyclic scaffolds.

A library based on this scaffold can be generated by systematically applying a range of chemical transformations at the diversification points. For example, a collection of different alkyl, aryl, and acyl groups can be introduced at the N5 position, while the carbonyl group can be reduced or converted to other functionalities. This approach allows for the rapid synthesis of a large number of distinct analogs from a common starting material, facilitating the discovery of new bioactive compounds. semanticscholar.orgnih.gov The successful development of KRAS inhibitors from the isomeric 2,7-diazaspiro[3.5]nonane core highlights the potential of this scaffold class in generating potent and selective drug candidates. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

5,8-Diazaspiro[3.5]nonan-6-one as a Versatile Building Block

This compound serves as a highly adaptable building block in organic synthesis. Its structure incorporates multiple points for chemical modification, including two nitrogen atoms with differing steric and electronic environments and a ketone functionality. This allows for the sequential and regioselective introduction of various substituents, facilitating the creation of diverse molecular libraries. The spirocyclic nature of the core imparts a defined three-dimensional geometry, which is an attractive feature for scaffolds intended for biological targets that require precise spatial arrangement of interacting groups. The synthesis of related diazaspiro[3.5]nonane systems has been explored, highlighting the utility of these frameworks as versatile building blocks in medicinal chemistry.

Utilization in Complex Molecule Synthesis and Natural Product Mimicry

While specific examples of the total synthesis of complex natural products utilizing this compound are not extensively documented in publicly available literature, the broader class of spiroheterocycles is recognized for its presence in various natural alkaloids and other biologically active compounds. The rigid spirocyclic core of this compound makes it an intriguing candidate for natural product mimicry. By strategically functionalizing the diazaspiro[3.5]nonan-6-one scaffold, chemists can aim to replicate the spatial orientation of key pharmacophoric elements found in natural products, potentially leading to the discovery of novel analogs with improved properties. The synthesis of intricate spiro architectures is a testament to the utility of such building blocks in constructing complex molecular systems.

Role as a Core Scaffold in Rational Drug Design

The principles of rational drug design leverage a deep understanding of biological targets to create molecules with high affinity and selectivity. The this compound scaffold has proven to be a valuable core in this endeavor. Its rigid structure reduces the entropic penalty upon binding to a target protein, and the two nitrogen atoms can be functionalized to engage in specific hydrogen bonding or other interactions within a binding site.

For instance, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. In these inhibitors, the diazaspiro scaffold serves to orient the substituents in a manner that optimizes interactions with the kinase active site.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic investigation of how structural modifications to a molecule affect its biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of medicinal chemistry. The this compound scaffold has been the subject of such studies, particularly in the context of developing targeted cancer therapies.

A notable example is the development of covalent inhibitors of KRAS G12C, a mutated protein implicated in various cancers. In a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, the diazaspiro[3.5]nonane moiety acts as a central scaffold. SAR studies revealed that modifications to the substituents on the quinazoline (B50416) ring, which is attached to the diazaspiro core, significantly impact the inhibitory activity. These studies led to the identification of potent and orally active inhibitors.

Below is an interactive data table summarizing the SAR of selected 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as KRAS G12C inhibitors.

CompoundR Group on QuinazolinepERK Inhibition IC50 (nM) in NCI-H1373 cells
1a H160
1b 8-fluoro46
1c 6-chloro-8-fluoro11
1d 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)1.9

Data sourced from a study on KRAS G12C inhibitors.

Computational methods such as molecular docking are instrumental in understanding how a ligand interacts with its biological target at an atomic level. For derivatives of the diazaspiro[3.5]nonane scaffold, these studies have provided critical insights into their binding modes.

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models derived directly from this compound analogs are not widely published, the general principles can be applied to this scaffold.

For kinase inhibitors, a typical pharmacophore model includes features such as hydrogen bond donors and acceptors that interact with the hinge region of the kinase, as well as hydrophobic and aromatic features that occupy other key pockets within the ATP-binding site. The diazaspiro[3.5]nonan-6-one core can serve as a rigid framework to position these pharmacophoric elements with high precision, thereby enhancing binding affinity and selectivity.

Exploration of this compound Derivatives in Emerging Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in a variety of emerging therapeutic areas, showcasing its potential to address unmet medical needs.

One of the most significant recent applications is in the development of inhibitors for the KRAS G12C oncoprotein. Covalent inhibitors incorporating a 2,7-diazaspiro[3.5]nonane linker have demonstrated potent and selective activity against this previously "undruggable" target. nih.govacs.org These compounds have shown promising preclinical and clinical activity in solid tumors harboring the KRAS G12C mutation. nih.gov

Furthermore, the related 2,8-diazaspiro[4.5]decan-1-one scaffold has been investigated for the development of RIPK1 kinase inhibitors, which have therapeutic potential in a range of inflammatory diseases. researchgate.net The exploration of diazaspiro scaffolds in targeting key signaling molecules in neurodegenerative diseases is also an active area of research, although specific examples involving the this compound core are less prevalent in the current literature.

Patent Literature Analysis Pertaining to this compound and Its Synthetic Utility

An analysis of the patent landscape reveals the strategic importance of this compound and its derivatives as key intermediates in the synthesis of complex molecules for medicinal chemistry research. While patents exclusively focused on this compound itself are not prevalent, its role as a valuable building block is highlighted in patents for broader classes of therapeutic agents.

A notable example is the international patent application WO2017109088A1, which describes the preparation of pyrimidone derivatives intended for the treatment, amelioration, or prevention of viral diseases, particularly influenza. google.com This patent underscores the utility of the diazaspiro[3.5]nonan-6-one core structure in constructing molecules with potential antiviral properties.

The patent discloses the use of a closely related derivative, 5-methyl-5,8-diazaspiro[3.5]nonan-6-one, as a reactant in the synthesis of novel pyrimidone compounds. google.com This suggests that the parent compound, this compound, serves as a foundational scaffold that can be readily modified, in this case by N-methylation, to facilitate its incorporation into more complex molecular frameworks. The diazaspirocyclic system provides a rigid, three-dimensional structure that is often sought after in drug design to optimize binding to biological targets.

The synthetic scheme detailed in the patent involves the reaction of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one with other synthetic intermediates to produce the final pyrimidone derivatives. google.com This highlights the chemical tractability of the diazaspiro[3.5]nonan-6-one core, which allows for its integration into multi-step synthetic pathways. The compounds described in the patent are designed to inhibit viral replication, and the inclusion of the diazaspiro moiety is likely a deliberate design choice to confer specific conformational properties to the final molecule, thereby enhancing its biological activity.

The following table summarizes the key information from the representative patent literature:

Patent NumberTitleAssignee (Implied)Therapeutic AreaSynthetic Utility of the Diazaspiro[3.5]nonan-6-one Scaffold
WO2017109088A1Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral diseaseNot explicitly statedAntiviral (Influenza)Utilized as a key building block (in its N-methylated form) for the synthesis of complex pyrimidone derivatives with potential to inhibit viral replication. google.com

This analysis of the patent literature, although centered on a closely related derivative, strongly indicates the value of this compound as a versatile intermediate in the development of new therapeutic agents. Its structural features and chemical reactivity make it an attractive starting point for the synthesis of diverse compound libraries aimed at various disease targets.

Future Research Directions and Prospective Advances

Development of Novel and Efficient Synthetic Routes

While spirocyclic scaffolds are increasingly recognized for their potential, their broader application has been somewhat hindered by challenges in their synthesis. nih.gov Consequently, a primary focus of future research is the development of more efficient and versatile synthetic methodologies. One promising strategy is Diversity-Oriented Synthesis (DOS), a powerful approach to rapidly generate collections of structurally diverse compounds from simple starting materials. beilstein-journals.org DOS strategies, including multicomponent reactions, can provide access to novel azaspirocycles and enable the exploration of new chemical space. nih.govrsc.org

Another key area is "scaffold remodelling," a 'top-down' approach where a complex, sp3-rich core, such as a diazaspirotricycle, is synthesized and then systematically modified through ring-addition, cleavage, or expansion reactions. whiterose.ac.uknih.gov This method allows for the creation of numerous structurally distinct skeletons from a single parent compound, enhancing both structural and functional diversity. whiterose.ac.uknih.govresearchgate.net Research into domino reactions, where multiple carbon-carbon bonds are formed in a single step, also presents a highly efficient route to diazaspiro[4.5]decane scaffolds. nih.gov The continued development of such innovative synthetic strategies is crucial for making complex spirocycles like 5,8-Diazaspiro[3.5]nonan-6-one and its derivatives more accessible for screening and application. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of spirocyclic compounds. nih.gov Advanced modeling techniques, particularly Density Functional Theory (DFT), allow for the predictive design of new derivatives with tailored properties. researchgate.netnih.gov These methods can be used to calculate molecular electrostatic potential and frontier molecular orbitals, providing insights into a molecule's reactivity and stereochemical selectivity. rsc.org

For instance, computational studies can elucidate the binding interactions between spirocyclic ligands and protein targets, such as the hydrogen bond and π-stacking interactions that drive high affinity. mdpi.com This understanding enables the rational design of new scaffolds with improved potency and selectivity. nih.govmdpi.com Furthermore, automated workflows are being developed to predict the reactivity of complex molecules by systematically calculating the energy barriers for various reaction pathways. acs.org This approach can help in designing optimal substrates for key synthetic steps, thereby streamlining the synthesis of complex targets. acs.org The integration of these predictive models will continue to reduce the time and resources required for optimization studies, making the exploration of spirocyclic chemistry more efficient. nih.gov

Expansion into Materials Science and Chemical Biology Applications

The unique structural and electronic properties of this compound and related spirocycles make them attractive candidates for applications beyond traditional medicinal chemistry, particularly in materials science and chemical biology.

In materials science , spirocyclic structures are integral to the design of advanced organic optoelectronics. acs.org The rigid, cross-shaped molecular structure imparted by the spiro-linkage can prevent crystallization in the amorphous state and suppress excimer formation, which is beneficial for creating fluorescent emitters in devices. acs.org Specifically, the this compound scaffold is utilized in the preparation of fluorescent dyes. chemshuttle.com The ketone group on the molecule provides a convenient site for modification, allowing for the attachment of moieties that can enhance fluorescence, potentially for applications like detecting nucleic acid hybridization. chemshuttle.com Xanthene-based spirocyclic probes are particularly notable for their ability to switch between a non-fluorescent (spirocyclic) and a fluorescent (open) form in response to external triggers, making them powerful tools for bioimaging. nih.govdntb.gov.uaresearchgate.net

In chemical biology , the diazaspiro scaffold serves as a versatile building block for creating targeted molecular probes and bioactive compounds. The compound this compound itself is used as a platform for developing antibacterial agents and kinase inhibitors. chemshuttle.com Its diazaspiro group can provide beneficial steric and electronic effects that optimize binding to enzyme targets like kinase hinges. chemshuttle.com The development of spirocyclic probes for live-cell imaging of specific organelles, such as lysosomes and peroxisomes, represents a significant advance, offering alternatives to genetic manipulation techniques. spirochrome.com The ability to generate diverse libraries of spiro compounds allows for phenotypic screening to identify molecules that induce specific morphological changes in cells, thereby uncovering new modes of action and potential chemical probes. whiterose.ac.uknih.govresearchgate.net

Integration with Automation and High-Throughput Methodologies for Discovery

To fully unlock the potential of the vast chemical space occupied by spirocyclic compounds, future research will increasingly rely on the integration of automation and high-throughput methodologies. nih.gov Automated synthesis platforms, including those utilizing flow chemistry, offer a paradigm shift in the production of heterocyclic compound libraries. researchgate.netspringerprofessional.de These systems enable rapid reaction optimization and can accelerate the design-make-test cycle, which is critical in drug discovery. acs.org

High-Throughput Experimentation (HTE) allows for the parallel screening of a wide array of catalysts, solvents, and reaction conditions, significantly increasing the probability of identifying optimal synthetic routes early in a project. acs.org When combined with rapid analysis techniques, HTE can be used to efficiently explore reaction parameters for challenging transformations. acs.org This approach is particularly valuable for medicinal chemistry, where subtle structural changes in a substrate can greatly impact reaction outcomes. acs.org The application of these automated and high-throughput technologies will be essential for efficiently synthesizing and screening large libraries of compounds based on the this compound scaffold, ultimately accelerating the discovery of new drugs and materials. nih.govresearchgate.netewadirect.com

Q & A

Q. What experimental conditions ensure stability during long-term storage?

  • Methodological Answer : Store under inert gas (N2/Ar) at 2–8°C in amber vials to prevent photodegradation. Monitor via accelerated stability testing (40°C/75% RH) over 6 months, with periodic HPLC purity checks. Lyophilization enhances stability for aqueous formulations .

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